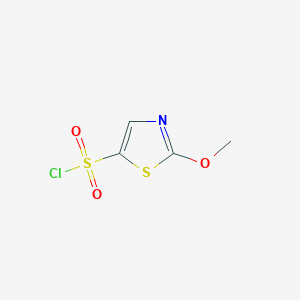
Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Descripción general
Descripción
“Methyl 3-bromo-4-(piperidin-1-yl)benzoate” is a chemical compound with the molecular formula C13H16BrNO2 . It is extensively used in scientific research due to its unique molecular structure and distinct properties.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Methyl 4-(bromomethyl)benzoate” involves the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 298.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound is known to be used in scientific research due to its unique molecular structure and distinct properties.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of related compounds highlights the ongoing effort to develop new molecules with potential therapeutic applications. For example, Cheng De-ju (2015) synthesized a series of compounds including intermediates and novel non-peptide CCR5 antagonists through reactions involving bromination, reduction, and elimination reactions. These synthesized compounds were characterized by NMR, MS, IR, and bioactivity studies, indicating their potential as candidate compounds for drug development (Cheng De-ju, 2015).
Receptor Binding Studies
Further exploration into the receptor binding properties of synthesized compounds, such as halogenated 4-(phenoxymethyl)piperidines, demonstrates their potential as radiolabeled probes for σ-1 receptors. These studies are crucial for understanding the affinity and selectivity of compounds towards specific biological targets, which in turn facilitates the development of diagnostic and therapeutic agents (R. Waterhouse, K. Mardon, Giles Km, Collier Tl, J. C. O'Brien, 1997).
Pharmacokinetics and Metabolic Studies
Investigations into the metabolic fate of synthetic cannabinoid receptor agonists, including studies on hydrolysis, enzymatic activity, and receptor binding, contribute significantly to the pharmacokinetic understanding of new drug candidates. Such research is pivotal for identifying metabolic pathways, assessing drug-drug interactions, and optimizing therapeutic efficacy and safety (Matthias J Richter, Lea Wagmann, P. Kavanagh, S. Brandt, Markus R. Meyer, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-bromo-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDJRTZLPMNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662403 | |
| Record name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131594-44-9 | |
| Record name | Methyl 3-bromo-4-(1-piperidinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)

![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)


![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)
![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)